1-(3-Methylbenzyl)azetidine

Description

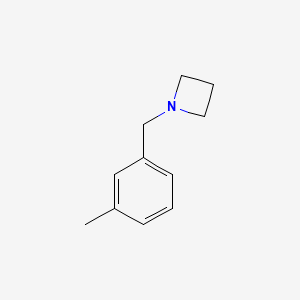

1-(3-Methylbenzyl)azetidine is a four-membered nitrogen-containing heterocyclic compound featuring an azetidine core substituted with a 3-methylbenzyl group. Azetidines are characterized by their ring strain due to the 90° bond angles, which enhances their reactivity compared to larger cyclic amines like pyrrolidines or piperidines .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-[(3-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15N/c1-10-4-2-5-11(8-10)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3 |

InChI Key |

ZSJQCHJZLTTXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)azetidine can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by cyclization to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azetidine ring to a more saturated amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Saturated amines.

Substitution: Functionalized azetidines with various substituents at the benzyl group.

Scientific Research Applications

1-(3-Methylbenzyl)azetidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-(4-Bromobenzyl)azetidine

- Structure : Differs by the substitution of a bromine atom at the para position of the benzyl group instead of a methyl group.

- Properties: The bromine atom increases molecular weight (226.11 g/mol vs.

- Applications : Brominated analogs are often intermediates in medicinal chemistry for further functionalization via Suzuki-Miyaura couplings .

1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine

- Structure : Contains a trihydroxytriazine substituent at the 3-position and a methylcyclopropyl group on the nitrogen.

- Properties : The bulky triazine group enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition (e.g., JAK inhibitors) .

- Key Difference : The 3-methylbenzyl group in the target compound is less polar, likely favoring membrane permeability over the hydrophilic triazine derivative .

1-(Methylsulfonyl)azetidine

- Structure : Features a sulfonyl group directly attached to the azetidine nitrogen.

- Properties : The electron-withdrawing sulfonyl group increases acidity of the NH proton (if present) and stabilizes negative charges, making it a candidate for catalytic or coordination chemistry .

Ring Size and Reactivity

- Piperidine Analogs : 1-(3-Methylbenzyl)piperidine (a six-membered ring analog) lacks ring strain, resulting in lower reactivity but higher conformational flexibility. This impacts bioavailability and metabolic stability .

- Azetidine vs. Aziridine : Aziridines (three-membered rings) are more strained and reactive, whereas azetidines balance strain with synthetic versatility for drug design .

Data Table: Key Properties of Azetidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.